molecular formula C13H15N3 B13105972 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13105972
M. Wt: 213.28 g/mol
InChI Key: PUYBUZILSAMZQT-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core with a benzyl group attached, making it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of the substituent to the core is a critical aspect of the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a multigram scale in a cost-efficient manner . This scalability is essential for its application in medicinal chemistry and other fields.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NH-pyrazole carbonic acids, boronic acids, and copper (II) acetate . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include functionalized derivatives of this compound, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for a wide range of functionalizations and applications. Its ability to act as a core protein allosteric modulator (CpAM) for HBV sets it apart from other similar compounds .

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)10-15-8-9-16-13(11-15)6-7-14-16/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBUZILSAMZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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